molecular formula C7H16N2O3 B3009628 tert-butyl N-(2-aminoethoxy)carbamate CAS No. 894414-38-1

tert-butyl N-(2-aminoethoxy)carbamate

Cat. No.: B3009628
CAS No.: 894414-38-1
M. Wt: 176.216
InChI Key: UEHXCXYDRJQNEX-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-aminoethoxy)carbamate: is a chemical compound with the molecular formula C9H20N2O3. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its role as a protecting group for amines in peptide synthesis and other organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminoethoxy)carbamate typically involves the reaction of tert-butyl chloroformate with 2-aminoethanol. The reaction is carried out in the presence of a base such as diisopropylethylamine (DiPEA) to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through extraction, washing, and concentration to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is then purified using industrial-scale chromatography and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-aminoethoxy)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted carbamates and amines.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

    Deprotection Reactions: The major product is the free amine

Mechanism of Action

The mechanism of action of tert-butyl N-(2-aminoethoxy)carbamate primarily involves its role as a protecting group. The tert-butyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the protecting group can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(2-mercaptoethyl)carbamate

Comparison: tert-Butyl N-(2-aminoethoxy)carbamate is unique due to its specific structure, which includes an ethoxy linker between the tert-butyl carbamate and the amino group. This structure provides distinct reactivity and stability compared to similar compounds. For example, tert-butyl N-(2-hydroxyethyl)carbamate has a hydroxyl group instead of an amino group, leading to different chemical properties and applications .

Properties

IUPAC Name

tert-butyl N-(2-aminoethoxy)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3/c1-7(2,3)12-6(10)9-11-5-4-8/h4-5,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHXCXYDRJQNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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